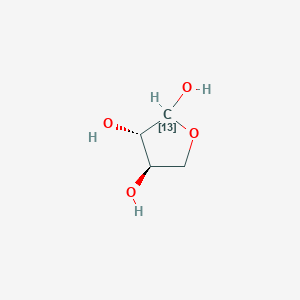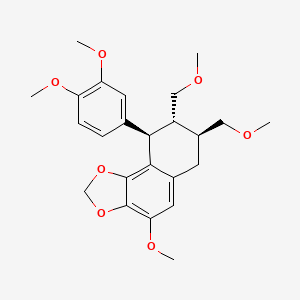![molecular formula C5H10O5 B584070 D-[1,2-13C2]xylose CAS No. 201741-00-6](/img/structure/B584070.png)
D-[1,2-13C2]xylose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-[1,2-13C2]xylose: is a labeled form of D-xylose, a five-carbon sugar (aldopentose) commonly found in nature. The labeling with carbon-13 isotopes at the first and second carbon positions makes it a valuable tool in various scientific studies, particularly in metabolic and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-[1,2-13C2]xylose typically involves the incorporation of carbon-13 isotopes into the xylose molecule. This can be achieved through chemical synthesis starting from labeled precursors. One common method involves the use of labeled glucose, which is enzymatically or chemically converted to labeled xylose.
Industrial Production Methods: Industrial production of D-xylose generally involves the hydrolysis of hemicellulose, a major component of plant biomass. The process includes:
Acid Hydrolysis: Hemicellulose is treated with an acid to break it down into its constituent sugars, including xylose.
Purification: The resulting mixture is purified using ion exchange resins and crystallization techniques to isolate xylose.
Isotope Labeling: The purified xylose is then subjected to isotope labeling using labeled precursors or through biosynthetic pathways involving microorganisms engineered to incorporate carbon-13 isotopes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-[1,2-13C2]xylose can undergo oxidation reactions to form various products, including D-xylonic acid.
Reduction: Reduction of this compound can yield xylitol, a sugar alcohol.
Substitution: It can participate in substitution reactions, particularly in the formation of derivatives like xylosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using catalysts like palladium on carbon.
Substitution: Acid catalysts or enzymes can facilitate substitution reactions.
Major Products:
Oxidation: D-xylonic acid
Reduction: Xylitol
Substitution: Various xylosides
Scientific Research Applications
Chemistry:
- Used as a tracer in metabolic studies to track the fate of xylose in biochemical pathways.
- Employed in the synthesis of labeled compounds for NMR spectroscopy and mass spectrometry.
Biology:
- Utilized in studies of carbohydrate metabolism and transport in cells.
- Helps in understanding the role of xylose in plant cell wall biosynthesis.
Medicine:
- Used in diagnostic tests for assessing intestinal absorption and malabsorption disorders.
- Investigated for its potential in developing new therapeutic agents.
Industry:
- Applied in the production of biofuels and biochemicals from lignocellulosic biomass.
- Used in the food industry as a precursor for the synthesis of xylitol, a low-calorie sweetener.
Mechanism of Action
Molecular Targets and Pathways: D-[1,2-13C2]xylose exerts its effects primarily through its incorporation into metabolic pathways. In cells, it is phosphorylated and enters the pentose phosphate pathway, where it is metabolized to produce energy and biosynthetic precursors. The labeled carbon atoms allow researchers to trace the metabolic fate of xylose and study its role in various biochemical processes.
Comparison with Similar Compounds
D-xylose: The non-labeled form of the sugar.
L-arabinose: Another five-carbon sugar with similar properties.
D-ribose: A structurally related sugar involved in nucleic acid metabolism.
Uniqueness: D-[1,2-13C2]xylose is unique due to its isotopic labeling, which makes it an invaluable tool for tracing metabolic pathways and studying the dynamics of carbohydrate metabolism. Unlike its non-labeled counterparts, it provides detailed insights into the biochemical processes involving xylose.
Properties
IUPAC Name |
(3R,4S,5R)-(2,3-13C2)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-IQDZQCBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-[1-13C]Tagatose](/img/structure/B583990.png)

![D-[2-13C]tagatose](/img/structure/B583995.png)



![D-[2-13C]talose](/img/structure/B584003.png)


![D-[2-13C]Threose](/img/structure/B584009.png)
